Ethyl 3-oxopyrrolidine-2-carboxylate
Description
Contextualization within Pyrrolidine (B122466) Chemistry and Nitrogen Heterocycles
Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom in the ring, are fundamental to organic and medicinal chemistry. Among these, the five-membered pyrrolidine ring is a frequently encountered motif in a vast number of natural products and synthetic compounds. researchgate.net The pyrrolidine scaffold is a key structural component in many pharmaceuticals, agrochemicals, and materials. Its saturated, non-planar nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.gov
Ethyl 3-oxopyrrolidine-2-carboxylate belongs to the pyrrolidone family, a class of pyrrolidine derivatives containing a carbonyl group within the ring. nih.gov The presence of both a keto group and an ester functionality on the pyrrolidine ring imparts a unique reactivity profile to the molecule, making it a versatile intermediate in organic synthesis. The specific arrangement of these functional groups in this compound allows for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.
Significance of the 3-Oxopyrrolidine-2-carboxylate Scaffold in Organic Synthesis
The 3-oxopyrrolidine-2-carboxylate scaffold is a privileged structure in organic synthesis, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net This scaffold provides a rigid and stereochemically defined core from which various substituents can be appended, allowing for the systematic exploration of structure-activity relationships. nih.gov
The synthetic utility of this scaffold is highlighted by its use in the preparation of a range of compounds with potential therapeutic applications, including antiviral, antidiabetic, and anticancer agents. nih.gov For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been explored for their potential as novel antimicrobial and anticancer agents. mdpi.com Similarly, other 5-oxopyrrolidine derivatives have shown promising anticancer and antimicrobial activities. mdpi.comnih.gov The versatility of this scaffold allows chemists to design and synthesize new molecules with tailored biological properties. nih.gov
Historical Perspective on the Study of Pyrrolidone Derivatives
Research into pyrrolidone derivatives has a rich history spanning several decades. nih.govresearchgate.net Early investigations, beginning in the late 1960s, were largely centered on the nootropic effects of these compounds, which are substances that may enhance cognitive function. nih.govresearchgate.net Piracetam, one of the first and most well-known pyrrolidone derivatives, was developed during this period and spurred further interest in this class of molecules. nih.govresearchgate.net
Over time, the scope of research expanded to explore other potential therapeutic applications, including neuroprotection and antiepileptic effects. nih.gov The discovery of the antiepileptic properties of levetiracetam (B1674943) further solidified the importance of the pyrrolidone scaffold in medicinal chemistry. nih.gov This historical progression demonstrates a continuous and evolving interest in pyrrolidone derivatives, driven by their diverse biological activities and potential for therapeutic innovation.
Scope and Objectives of Current and Future Academic Research on this compound
Current academic research on this compound and related structures is focused on several key areas. A primary objective is the development of novel and efficient synthetic methodologies to access this scaffold and its derivatives. nih.gov This includes the exploration of stereoselective synthesis to control the three-dimensional arrangement of atoms, which is crucial for biological activity. nih.gov
Another major focus is the design and synthesis of new compounds based on the 3-oxopyrrolidine-2-carboxylate scaffold with enhanced biological activities. frontiersin.org Researchers are actively investigating the potential of these compounds as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgresearchgate.net Future research will likely continue to explore the therapeutic potential of this scaffold, with an emphasis on understanding the molecular mechanisms of action and optimizing the pharmacological properties of lead compounds. semanticscholar.orgmdpi.com The development of new catalytic methods and the application of computational chemistry are expected to play a significant role in advancing this field.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIXJJDZZYRRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Oxopyrrolidine 2 Carboxylate
Classical and Established Synthetic Routes to the Core Scaffold
The foundational methods for constructing the 3-oxopyrrolidine-2-carboxylate core predominantly rely on intramolecular cyclization reactions of appropriately functionalized acyclic precursors. Among these, the Dieckmann condensation is a cornerstone.
The Dieckmann condensation is an intramolecular base-catalyzed reaction of a diester to form a β-keto ester. wikipedia.org For the synthesis of the ethyl 3-oxopyrrolidine-2-carboxylate scaffold, this involves a diester containing a nitrogen atom in the backbone, which upon cyclization, forms the five-membered pyrrolidinone ring. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of one ester group, generating an enolate. wikipedia.org This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, leading to the formation of the cyclic β-keto ester. wikipedia.orgmasterorganicchemistry.com This method is particularly effective for forming stable five- and six-membered rings. wikipedia.org
Another well-established approach is the Michael addition followed by cyclization. This strategy involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by an intramolecular condensation to form the pyrrolidinone ring. For example, the reaction of β-arylacrylates with N-acetylglycine ethyl ester can produce trans-3-Aryl-2-carboxy-5-pyrrolidones with high stereoselectivity. researchgate.net While this example yields a related structure, the principle of Michael addition followed by lactamization is a fundamental and classical approach to the pyrrolidine (B122466) core.
Contemporary and Advanced Synthetic Approaches
Modern synthetic chemistry has introduced a variety of advanced methodologies that provide greater efficiency, control, and versatility in the synthesis of this compound and its derivatives. These approaches focus on stereocontrol, environmental sustainability, and reaction economy.
Achieving specific stereochemistry is crucial for biological activity, and numerous asymmetric and stereoselective methods have been developed for substituted pyrrolidines. Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. For instance, highly substituted pyrrolidine derivatives can be synthesized with excellent diastereoselectivity through multicomponent reactions catalyzed by Lewis acids like titanium tetrachloride (TiCl₄). acs.orgnih.gov These reactions can efficiently construct up to three contiguous asymmetric centers in a single operation. nih.govnih.gov Stereoselective methods for synthesizing precursors, such as (2S,4R)-4-hydroxypyrrolidine carboxylic acid, are also pivotal in the synthesis of complex pyrrolidine-containing drugs. mdpi.com
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule, which is critical for developing pharmaceuticals. Organocatalysis has emerged as a powerful tool for this purpose. Concise, atom-economical methods have been developed for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives via organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. core.ac.ukrsc.org These methods can yield products with high enantiomeric excess (ee), such as 97% ee for 5-methylpyrrolidine-3-carboxylic acid. rsc.orgresearchgate.net The use of chiral phosphoric acid catalysts in three-component 1,3-dipolar cycloadditions also provides a route to spiro[pyrrolidin-3,3′-oxindole] derivatives with excellent stereoselectivities (up to 98% ee). rice.edu
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact. mdpi.comnih.gov This involves using less hazardous solvents, minimizing waste, and improving atom economy. ijbpas.com In the context of synthesizing pyrrolidine derivatives, green approaches include the use of biocatalysts (enzymes) or organocatalysts instead of heavy metals, which reduces toxicity and simplifies purification. researchgate.net One-pot syntheses and multicomponent reactions are inherently greener as they reduce the number of steps, solvent usage, and waste generation. nih.gov The replacement of traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also a key consideration. mdpi.comunibo.it While specific green syntheses for the title compound are not extensively detailed, the application of these principles—such as employing catalytic methods over stoichiometric reagents and designing cascade reactions—represents a significant advancement over classical routes. nih.govresearchgate.net
Both organocatalysis and metal catalysis have revolutionized the synthesis of complex heterocyclic compounds.
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, are frequently used to induce enantioselectivity. rice.edumdpi.com Asymmetric Michael additions are a prime example, where organocatalysts activate substrates to facilitate enantioselective bond formation, leading to chiral pyrrolidine precursors. core.ac.ukrsc.org Organocatalytic 1,3-dipolar cycloadditions of azomethine ylides provide direct access to complex spiro-pyrrolidine scaffolds with high enantiopurity. rice.edu
Metal Catalysis: Transition metals like palladium (Pd), rhodium (Rh), and copper (Cu) are widely used to catalyze a variety of transformations. nih.gov For instance, Pd-catalyzed C-H activation strategies have been employed for the stereoselective synthesis of complex pyrrolidine analogs. nih.gov Copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with electron-deficient olefins are also effective for producing pyrrolidine derivatives with high enantioselectivity. researchgate.net
| Methodology | Catalyst Type | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid | [3+2] Cycloaddition | High enantioselectivity (up to 98% ee) for spiro[pyrrolidin-3,3′-oxindoles]. | rice.edu |
| Organocatalysis | Thiourea-based catalyst | Michael Addition | Synthesis of 5-substituted pyrrolidine-3-carboxylic acids with high ee (97%). | core.ac.ukrsc.org |
| Metal Catalysis | Palladium (Pd) | C-H Activation | Stereoselective synthesis of complex phenylpyrrolidine-2-carboxylic acid analogs. | nih.gov |
| Metal Catalysis | Titanium (TiCl₄) | Multicomponent Reaction | High diastereoselectivity in constructing multiple stereocenters. | acs.orgnih.gov |
Cascade (or tandem) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach rapidly builds molecular complexity from simple starting materials, aligning with the principles of green and atom-economical chemistry. nih.gov
The synthesis of substituted pyrrolidines is well-suited to these strategies. A novel diastereoselective synthesis of functionalized pyrrolidines has been developed using a TiCl₄-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a nucleophile. acs.orgnih.govnih.gov This one-pot operation efficiently creates multiple stereocenters with high diastereoselectivity. acs.orgresearchgate.net Another prominent example is the 1,3-dipolar cycloaddition reaction, often employed in an MCR format. Azomethine ylides, generated in situ from an amino acid and an aldehyde, can react with a dipolarophile to construct the pyrrolidine ring in a single step. tandfonline.com These reactions are highly valuable for creating diverse libraries of pyrrolidine derivatives for drug discovery. tandfonline.com
Precursor Compounds and Reactant Optimization in Synthesis
One common strategy involves the reaction of an α-amino acid ester with an α,β-unsaturated ester. For instance, the Michael addition of N-acetylglycine ethyl ester to ethyl β-arylacrylates can yield trans-3-aryl-2-carboxy-5-pyrrolidones stereoselectively. researchgate.net Another approach is the reaction of diethyl itaconate with an amine, such as benzylamine, which after reduction, can lead to the desired pyrrolidine ring system. chemicalbook.com
Optimization of the Dieckmann condensation itself involves careful selection of the base and reaction conditions. Strong bases are required to generate the enolate ion necessary for the intramolecular cyclization. masterorganicchemistry.com Common bases used for this purpose include sodium ethoxide and potassium tert-butoxide. The choice of solvent is also crucial, with anhydrous alcohols corresponding to the ester's alcohol portion (e.g., ethanol for ethyl esters) often being employed to prevent transesterification.
The optimization of reactant concentrations and temperature is essential to maximize the yield and minimize side reactions. For example, a patent describes a method for preparing N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a related compound, where the reaction conditions, including the choice of base (sodium tert-butoxide) and solvent, were optimized to achieve a high yield and purity. google.com
Below is a table summarizing key precursor compounds and reaction conditions for the synthesis of related pyrrolidinone structures:
| Precursor 1 | Precursor 2 | Base | Solvent | Product | Reference |
| Diethyl itaconate | Benzylamine | - | Ethanol | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (after reduction and cyclization) | chemicalbook.com |
| N-Acetylglycine ethyl ester | Ethyl β-arylacrylates | - | - | trans-3-Aryl-2-carboxy-5-pyrrolidones | researchgate.net |
| N-benzyl glycine (B1666218) ethyl ester | 4-Halogenated ethyl butyrate | Sodium Carbonate | Tetrahydrofuran | N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester | google.com |
Reaction Mechanism Elucidation in Synthetic Pathways
The reaction mechanism for the formation of this compound via the Dieckmann condensation is a well-established process. wikipedia.orgmasterorganicchemistry.com It proceeds through the following key steps:
Enolate Formation: A strong base removes an α-proton from one of the ester groups of the acyclic diester precursor. This deprotonation is reversible and leads to the formation of a resonance-stabilized enolate ion. wikipedia.orgyoutube.com
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. wikipedia.orgmasterorganicchemistry.com This intramolecular attack results in the formation of a cyclic tetrahedral intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (e.g., ethoxide) as the leaving group. youtube.com This step results in the formation of the cyclic β-keto ester, this compound.
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has acidic protons on the carbon between the two carbonyl groups. The alkoxide base generated in the previous step then deprotonates this α-carbon, forming a stable enolate. This final deprotonation step is often irreversible and drives the reaction to completion. masterorganicchemistry.com
Protonation: An acidic workup is subsequently required to protonate the enolate and yield the final neutral this compound product. wikipedia.orgyoutube.com
The stability of the five-membered pyrrolidine ring makes this intramolecular cyclization thermodynamically favorable. wikipedia.org The mechanism is analogous to the intermolecular Claisen condensation, with the key difference being that the reacting ester groups are part of the same molecule in the Dieckmann condensation. wikipedia.orgmasterorganicchemistry.comyoutube.com
The elucidation of this mechanism has been crucial for optimizing reaction conditions and developing strategies for the synthesis of a wide variety of substituted pyrrolidinone derivatives. For instance, understanding the stereochemical course of the cyclization has enabled the development of diastereoselective syntheses of substituted pyrrolidines. nih.govnih.gov
Structural Elucidation and Advanced Characterization of Ethyl 3 Oxopyrrolidine 2 Carboxylate
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of Ethyl 3-oxopyrrolidine-2-carboxylate.
NMR spectroscopy is a cornerstone for the structural determination of organic molecules. While a complete dataset for the title compound is not publicly available, data from the closely related N-substituted analog, 1-Benzyloxy-2-oxo-pyrrolidine-3-carboxylic acid ethyl ester, provides significant insight into the expected spectral features nih.gov.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the pyrrolidine (B122466) ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The protons on the pyrrolidine ring at positions 2, 4, and 5 will appear as complex multiplets due to coupling with each other. A key feature for this compound would be a broad singlet corresponding to the N-H proton of the lactam, which would be absent in its N-substituted analogs.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Two signals are expected in the downfield region corresponding to the carbonyl carbons of the ester and the lactam (C=O). The remaining carbons of the pyrrolidine ring and the ethyl group will appear in the upfield region. In the N-benzyloxy analog, carbonyl signals appear at 169.6 and 166.0 ppm, with the ethyl ester carbons at 61.7 (CH₂) and 14.1 (CH₃) ppm, and the pyrrolidine ring carbons at 45.5, 45.4, and 19.9 ppm nih.gov. Similar shifts are anticipated for the title compound, with minor variations due to the presence of the N-H group instead of the N-benzyloxy group.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons on adjacent carbons within the pyrrolidine ring and the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the connectivity of the molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on an N-substituted analog nih.gov)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | N-H | broad singlet | - |
| 2 | C-H | multiplet | ~45-50 |
| 3 | C=O | - | ~165-170 |
| 4 | -CH₂- | multiplet | ~20-25 |
| 5 | -CH₂- | multiplet | ~45-50 |
| Ester | C=O | - | ~168-172 |
| Ester | -OCH₂- | quartet | ~61-63 |
| Ester | -CH₃ | triplet | ~14 |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₁₁NO₃), the expected exact mass is 157.07 g/mol .
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The subsequent fragmentation would likely proceed through characteristic pathways for esters and lactams. Key fragmentation events would include:
Loss of the ethoxy group: Cleavage of the C-O bond of the ester to lose an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z 112.
Loss of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) from the ester, yielding a fragment at m/z 128.
Loss of the entire ester group: Cleavage adjacent to the pyrrolidine ring can lead to the loss of the carbethoxy group (•COOCH₂CH₃), producing a fragment at m/z 84.
Ring cleavage: The pyrrolidinone ring can undergo various cleavage patterns, a common one being the loss of carbon monoxide (CO) from the lactam carbonyl group.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Formula of Lost Neutral |
| 157 | [M]⁺ | - |
| 128 | [M - C₂H₅]⁺ | C₂H₅ |
| 112 | [M - OC₂H₅]⁺ | OC₂H₅ |
| 84 | [M - COOC₂H₅]⁺ | COOC₂H₅ |
IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl groups and the N-H bond.
N-H Stretch: A characteristic absorption band for the N-H stretch of the secondary amide (lactam) is expected in the region of 3200-3400 cm⁻¹. This band is often broadened due to hydrogen bonding in the solid state or in concentrated solutions.
C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl group and the pyrrolidine ring will appear just below 3000 cm⁻¹.
C=O Stretches: Two distinct and strong carbonyl stretching bands are anticipated. The ester carbonyl (C=O) typically absorbs around 1735 cm⁻¹, while the five-membered lactam (γ-lactam) carbonyl absorbs at a slightly lower frequency, often around 1700-1720 cm⁻¹. For a related N-substituted analog, a strong, combined carbonyl absorption was noted at 1715 cm⁻¹ nih.gov.
C-N Stretch: The C-N stretching vibration of the lactam is expected in the 1200-1350 cm⁻¹ region.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the amide (lactam) and the ester carbonyl groups. These are not highly conjugated systems. Consequently, the compound is expected to exhibit:
A weak n→π* transition for the carbonyl groups at a longer wavelength, typically above 200 nm.
A strong π→π* transition at a shorter wavelength, likely below 200 nm.
Due to the lack of extended conjugation, the absorption maxima are expected to be in the lower UV range, and the compound would be colorless.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound has not been reported in the surveyed literature, analysis of related pyrrolidine structures provides a clear indication of the expected findings google.comgoogle.com.
A crystallographic study would precisely determine all bond lengths, bond angles, and torsion angles. It would reveal the conformation of the five-membered pyrrolidine ring, which is expected to be non-planar to alleviate ring strain, adopting either an "envelope" or "twist" conformation. Furthermore, the analysis would elucidate the intermolecular interactions that define the crystal packing. A key interaction would be hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen atom of a neighboring molecule, leading to the formation of chains or dimeric structures in the solid state.
Conformational Analysis and Stereochemical Assignment
The structure of this compound presents several interesting stereochemical and conformational aspects.
Stereochemistry: The carbon atom at position 2 (C2), which is bonded to both the ester group and the pyrrolidine nitrogen, is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-Ethyl 3-oxopyrrolidine-2-carboxylate and (S)-Ethyl 3-oxopyrrolidine-2-carboxylate. Synthesis from achiral precursors typically results in a racemic mixture . The absolute configuration of a single enantiomer would be determined by X-ray crystallography of a suitable crystal or by chiral chromatography.
Conformational Isomerism: The five-membered ring is not planar. It will adopt a puckered conformation, such as an envelope or twist form, to minimize steric and torsional strain. The specific conformation can be influenced by the substituents and the solid-state packing forces.
Tautomerism: The presence of the ketone at C3 and adjacent protons allows for the possibility of keto-enol tautomerism. The compound exists predominantly in the keto form, but a small equilibrium concentration of the enol form (Ethyl 3-hydroxy-1,5-dihydro-2H-pyrrol-2-carboxylate) may exist, which could influence its reactivity.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods for the stereochemical analysis of chiral molecules such as the enantiomers of this compound. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light, providing information on the absolute configuration and enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is a plot of this difference, typically expressed as molar ellipticity ([θ]) in degrees·cm²/dmol, against wavelength. Enantiomers of a chiral compound produce mirror-image CD spectra. For instance, if the (R)-enantiomer of this compound exhibits a positive Cotton effect (a peak in the CD spectrum) at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.
The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This relationship forms the basis for a quantitative method to determine the enantiomeric purity of a sample. By constructing a calibration curve that plots the CD signal intensity at a specific wavelength against known enantiomeric excesses of the compound, the ee of an unknown sample can be accurately determined.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against the wavelength. Similar to CD, enantiomers exhibit mirror-image ORD curves. The magnitude of the specific rotation at a particular wavelength, often the sodium D-line (589 nm), is a characteristic physical property of a chiral molecule and is directly proportional to the enantiomeric excess.
The determination of enantiomeric excess using ORD involves measuring the specific rotation of a sample and comparing it to the specific rotation of the enantiomerically pure compound, according to the following equation:
ee (%) = ([α]observed / [α]max) × 100
Where [α]observed is the specific rotation of the sample and [α]max is the maximum specific rotation of the pure enantiomer.
| Property | (R)-Ethyl 3-oxopyrrolidine-2-carboxylate | (S)-Ethyl 3-oxopyrrolidine-2-carboxylate |
| CD Spectrum | Positive Cotton Effect (Hypothetical) | Negative Cotton Effect (Hypothetical) |
| ORD Spectrum | Positive Rotation (Hypothetical) | Negative Rotation (Hypothetical) |
| Specific Rotation [α] | +X° | -X° |
Table 1: Hypothetical Chiroptical Properties of this compound Enantiomers. The signs and magnitudes are illustrative and would need to be determined experimentally.
Reactivity and Mechanistic Investigations of Ethyl 3 Oxopyrrolidine 2 Carboxylate
Reactivity of the Ketone Moiety (C=O) in the Pyrrolidine (B122466) Ring
Reduction Reactions: The C3 carbonyl can be readily reduced to a secondary alcohol, yielding ethyl 3-hydroxypyrrolidine-2-carboxylate. The choice of reducing agent determines the selectivity and outcome of the reaction.
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce the ketone without affecting the less reactive ester group. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester.
Stereoselectivity: Due to the pre-existing chiral center at C2, the reduction of the prochiral ketone at C3 leads to the formation of a new stereocenter. This results in two possible diastereomeric products: syn-(2S,3S) and anti-(2S,3R) (assuming an S-configuration at C2). The stereochemical outcome is often dictated by the steric hindrance imposed by the C2-ester group, which directs the hydride attack from the less hindered face of the molecule. This directing effect is a common strategy in the stereoselective synthesis of substituted pyrrolidines. nih.govfigshare.com For instance, the reduction of related substituted pyrrole (B145914) systems often proceeds with excellent diastereoselectivity, where an existing stereocenter directs the subsequent reaction. nih.govnih.gov
Nucleophilic Addition: The electrophilic carbon of the C3 ketone is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions result in the formation of tertiary alcohols. Similar to hydride reductions, the stereochemistry of the addition is influenced by the C2 substituent, often leading to a preferred diastereomer.
Table 1: Representative Reactions of the Ketone Moiety
| Reaction Type | Reagent(s) | Product(s) | Key Features |
| Selective Reduction | Sodium Borohydride (NaBH₄) | Ethyl 3-hydroxypyrrolidine-2-carboxylate | Reduces ketone, ester is unaffected; produces a mixture of diastereomers. |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-(hydroxymethyl)pyrrolidin-2-ol | Reduces both ketone and ester; complex product mixture. |
| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Ethyl 3-hydroxy-3-methylpyrrolidine-2-carboxylate | Forms a tertiary alcohol; potential for diastereoselectivity. |
Reactivity of the Ester Group (-COOEt)
The ethyl ester at the C2 position undergoes typical nucleophilic acyl substitution reactions. openstax.org The reactivity of this group allows for its conversion into other important functional groups like carboxylic acids, amides, and primary alcohols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-oxopyrrolidine-2-carboxylic acid) under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that initially forms a carboxylate salt, which must be neutralized in a subsequent acidic workup step to yield the free carboxylic acid. masterorganicchemistry.com
Amidation: The reaction of the ester with ammonia (B1221849) or a primary/secondary amine (aminolysis) yields the corresponding amide. This transformation often requires elevated temperatures or the use of catalysts to proceed efficiently. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. organic-chemistry.orgpressbooks.pub
Transesterification: In the presence of an acid or base catalyst, treatment with a different alcohol (e.g., methanol) can replace the ethyl group of the ester with another alkyl group. This equilibrium-driven process is often facilitated by using the new alcohol as the solvent. lumenlearning.com
Reduction: Strong hydride donors like LiAlH₄ are required to reduce the ester group. This reaction converts the ester into a primary alcohol, affording a 2-(hydroxymethyl)pyrrolidine derivative. As noted previously, this reduction would occur concurrently with the reduction of the C3-ketone.
Table 2: Common Transformations of the Ester Group
| Reaction Type | Reagent(s) | Product | Mechanism |
| Basic Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 3-Oxopyrrolidine-2-carboxylic acid | Nucleophilic Acyl Substitution (Saponification) |
| Amidation | RNH₂, Δ | N-alkyl-3-oxopyrrolidine-2-carboxamide | Nucleophilic Acyl Substitution (Aminolysis) |
| Reduction | 1. LiAlH₄, dry ether 2. H₂O | (3-oxopyrrolidin-2-yl)methanol | Nucleophilic Acyl Substitution |
| Transesterification | CH₃OH, H⁺ or CH₃O⁻ cat. | Methyl 3-oxopyrrolidine-2-carboxylate | Nucleophilic Acyl Substitution |
Reactivity of the Pyrrolidine Nitrogen and α-Carbon to Nitrogen
Pyrrolidine Nitrogen: The secondary amine within the pyrrolidine ring is nucleophilic and can participate in a variety of bond-forming reactions.
N-Alkylation and N-Acylation: The nitrogen can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form N-substituted derivatives. These reactions are fundamental for introducing diverse substituents onto the pyrrolidine ring.
N-Protection: To prevent unwanted side reactions at the nitrogen during transformations at other parts of the molecule, it is often protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The N-Boc protected version of the title compound is a commercially available and widely used intermediate. bldpharm.com
α-Carbon to Nitrogen (C2 and C5): The protons on the carbons adjacent to the nitrogen (C2 and C5) have distinct reactivities.
Reactivity at C2: The C2-H is positioned alpha to both the nitrogen and the ester carbonyl group. This makes it the most acidic proton in the molecule (apart from the N-H), especially when considering the enol tautomer. Deprotonation at this position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate an enolate. This intermediate can then react with electrophiles, although this can also lead to epimerization, potentially scrambling the stereochemistry at C2. In related systems, epimerization at the alpha carbon under basic conditions has been observed. nih.gov
Reactivity at C5: The C5 protons are adjacent to the nitrogen and are generally less acidic and reactive compared to the protons at C2 and C4.
Table 3: Reactions Involving the Pyrrolidine Nitrogen
| Reaction Type | Reagent(s) | Product Type |
| N-Alkylation | R-X (e.g., CH₃I), Base | N-Alkyl-pyrrolidine derivative |
| N-Acylation | RCOCl, Base | N-Acyl-pyrrolidine derivative (Amide) |
| N-Sulfonylation | RSO₂Cl, Base | N-Sulfonyl-pyrrolidine derivative (Sulfonamide) |
| N-Protection | (Boc)₂O | N-Boc-pyrrolidine derivative |
Regioselectivity and Stereoselectivity in Chemical Transformations
The presence of multiple functional groups necessitates careful consideration of regioselectivity (which site reacts) and stereoselectivity (the 3D orientation of the product).
Regioselectivity: The choice of reagent is critical for controlling which functional group reacts. For example, NaBH₄ exhibits high regioselectivity for the ketone over the ester. In contrast, nucleophilic attack by a Grignard reagent will also preferentially occur at the more electrophilic ketone carbonyl. Base-catalyzed reactions can be directed towards different positions; a mild base might facilitate reactions at the C4 position via enolization, while a very strong base is needed to deprotonate the C2 position.
Stereoselectivity: The C2 stereocenter exerts significant influence on the stereochemical outcome of reactions at the C3 and C4 positions, a phenomenon known as diastereoselection.
1,2-Induction: In the reduction of the C3-ketone, the bulky ester group at C2 sterically hinders one face of the carbonyl, leading to preferential attack of the hydride from the opposite, less-hindered face. This results in the formation of one diastereomer in excess. The stereoselective synthesis of pyrrolidine derivatives often relies on such substrate-controlled reactions. nih.govmdpi.com
Halolactonization: In related systems, reactions like halolactonization of lactam-tethered acids proceed with high regioselectivity and diastereoselectivity, enabling the construction of multiple contiguous stereocenters. nih.gov This highlights the potential for complex stereocontrolled transformations originating from the pyrrolidine scaffold.
Investigation of Reaction Intermediates and Transition States
The mechanisms of reactions involving this compound proceed through well-established intermediates and transition states. While specific computational studies on this exact molecule are not widely published, its reactivity can be understood through general mechanistic principles of organic chemistry. rsc.org
Tetrahedral Intermediates: Nucleophilic attack on either the ketone or the ester carbonyl carbon leads to the formation of a transient, sp³-hybridized tetrahedral intermediate. openstax.org In the case of the ketone, this intermediate is typically protonated during workup to give the alcohol product. For the ester, the tetrahedral intermediate collapses by expelling the ethoxide leaving group to regenerate a carbonyl, completing the nucleophilic acyl substitution. masterorganicchemistry.com
Enolate Intermediates: In the presence of a base, the molecule can be deprotonated at the C2 or C4 positions to form enolate intermediates. The C4-enolate is typically more accessible due to the higher acidity of the protons alpha to a ketone. These nucleophilic enolates are key intermediates in reactions like aldol (B89426) additions and α-alkylations.
Transition State Models: The stereoselectivity of reactions, particularly nucleophilic additions to the C3 ketone, can be rationalized using models that describe the transition state geometry. Models like the Felkin-Anh model predict the trajectory of the incoming nucleophile by considering the steric and electronic properties of the substituents on the adjacent C2 chiral center. The lowest energy transition state leads to the major diastereomeric product.
Acid-Base Properties and Tautomerism Studies
Acid-Base Properties: The molecule possesses both acidic and basic sites. The pyrrolidine nitrogen is weakly basic and can be protonated by strong acids. The compound has two main types of acidic protons: the N-H proton and the α-carbon protons. The C-H proton at the C2 position, being situated between two electron-withdrawing groups (the ester and the ketone), is the most acidic carbon-bound proton. Its pKa is expected to be in the range typical for β-keto esters, making it susceptible to removal by common bases like alkoxides.
Tautomerism: A key feature of the β-keto ester functionality is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form. truman.edu This keto-enol tautomerism is a dynamic equilibrium that is slow on the NMR timescale, allowing for the observation and quantification of both species. asu.eduthermofisher.com
Equilibrium Position: The position of the keto-enol equilibrium is highly sensitive to the solvent. researchgate.net
In nonpolar solvents (e.g., chloroform, benzene), the enol form is often favored. This is because the enol can form a stable, six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.
In polar aprotic solvents (e.g., DMSO), the solvent can act as a hydrogen bond acceptor, stabilizing the enol form. missouri.edu
In polar protic solvents (e.g., water, methanol), the solvent molecules compete for hydrogen bonding, disrupting the internal hydrogen bond of the enol. This tends to favor the more polar keto tautomer. researchgate.netmissouri.edu
The percentage of the enol tautomer can be determined using ¹H NMR spectroscopy by integrating the distinct signals corresponding to the enolic vinyl proton and the α-protons of the keto form. asu.edu
Table 4: Expected Keto-Enol Tautomerism in Various Solvents
| Solvent | Polarity | H-Bonding Ability | Expected Major Tautomer | Rationale |
| Chloroform-d (CDCl₃) | Low | Donor | Enol | Intramolecular H-bond is favored and stable. researchgate.net |
| DMSO-d₆ | High | Acceptor | Keto | Polar aprotic solvent stabilizes the more polar keto form. researchgate.net |
| Methanol-d₄ (CD₃OD) | High | Donor & Acceptor | Keto | Protic solvent disrupts the intramolecular H-bond. researchgate.net |
Synthesis and Study of Derivatives, Analogs, and Modifications of the Ethyl 3 Oxopyrrolidine 2 Carboxylate Scaffold
Synthesis of Substituted Pyrrolidine (B122466) Derivatives
The ethyl 3-oxopyrrolidine-2-carboxylate scaffold is a versatile starting point for the synthesis of a variety of substituted pyrrolidine derivatives. One of the key methods for achieving this is through asymmetric Michael addition reactions. core.ac.ukrsc.org For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org This approach allows for the concise formation of pyrrolidines with specific substitutions at the 5-position. core.ac.uk
Another significant strategy involves palladium-catalyzed reactions. A notable example is the palladium-catalyzed alkene hydroarylation, which can be used to directly furnish 3-substituted pyrrolidines from pyrroline (B1223166) precursors. chemrxiv.org This method has a broad substrate scope and is effective for creating drug-like molecules in a single step from accessible starting materials. chemrxiv.org The synthesis of pyrrolidine derivatives often starts from cyclic precursors like proline or 4-hydroxyproline (B1632879), where the existing ring is functionalized. nih.gov However, forming the pyrrolidine ring from acyclic precursors is also a common strategy. nih.gov Multicomponent reactions, such as the [3+2] cycloaddition, provide an efficient pathway to polysubstituted pyrrolidines. tandfonline.com
The following table summarizes a synthetic approach for 5-substituted pyrrolidine-3-carboxylic acid derivatives.
| Reactants | Catalyst/Conditions | Product Type | Key Feature |
|---|---|---|---|
| 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes | Organocatalyst | 5-alkyl-substituted pyrrolidine-3-carboxylic acids | Enantioselective Michael Addition rsc.org |
| N-alkyl pyrrolines and aryl halides | Palladium catalyst, hydride source | 3-aryl pyrrolidines | Intermolecular Hydroarylation chemrxiv.org |
| Chalcones, benzylamines, and aromatic aldehydes | DABCO or Cs2CO3 | Polysubstituted pyrrolidines | [3+2] Cycloaddition tandfonline.com |
Functionalization Strategies at C2, C3, C4, C5 Positions, and Nitrogen Atom
The pyrrolidine ring of this compound offers multiple sites for chemical modification, enabling the creation of diverse derivatives.
C2 and C3 Positions: The ester group at the C2 position and the keto group at the C3 position are primary sites for functionalization. For example, the synthesis of diethyl (5-oxopyrrolidin-2-yl)phosphonate derivatives demonstrates modifications at these positions. mdpi.com The relative stereochemistry of substituents at C2, C3, and C4 can be controlled through strategic synthetic routes, such as the reductive rearrangement of isoxazolidine (B1194047) precursors. mdpi.com The C3 position can also be targeted through reactions like palladium-catalyzed hydroarylation of N-acyl pyrrolines, leading to 3-aryl substituted pyrrolidines. chemrxiv.org
C4 Position: The C4 position can be functionalized, for instance, by introducing a hydroxyl group. The synthesis of methyl 2-(diethoxyphosphoryl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate showcases a pyrrolidine ring functionalized at the C2, C3, and C4 positions. mdpi.com
C5 Position: The C5 position, part of the lactam carbonyl group, is also amenable to modification. Asymmetric Michael additions to carboxylate-substituted enones can introduce alkyl substituents at the C5 position with high enantiomeric excess. rsc.org
Nitrogen Atom (N1): The nitrogen atom of the pyrrolidine ring is a common site for introducing a wide range of substituents. N-acyl or N-alkyl groups can influence the outcome of subsequent reactions. For instance, N-acyl pyrrolines typically undergo palladium-catalyzed arylation to yield alkene products, whereas N-alkyl pyrrolines favor hydroarylation to produce saturated pyrrolidines. chemrxiv.org
Generation of Chiral Derivatives and Enantiomers
The development of stereoselective synthesis methods is crucial for producing optically pure pyrrolidine derivatives, which are important precursors in drug synthesis. nih.gov A primary strategy for generating chiral derivatives from the oxopyrrolidine core involves asymmetric catalysis.
Organocatalytic enantioselective Michael addition reactions are particularly effective for this purpose. rsc.org By reacting 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes in the presence of a chiral amine catalyst, it is possible to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity (e.g., 97% ee). core.ac.ukrsc.org Similarly, chiral tertiary amine catalysts can be employed in enantioselective [4+2] cyclization reactions to construct complex fused-ring systems containing a chiral pyrrolidine moiety. mdpi.com
Another major approach begins with readily available chiral precursors. Proline and 4-hydroxyproline are common starting materials, where the inherent chirality of the molecule is carried through subsequent functionalization steps to ensure the production of optically pure compounds. nih.gov
The table below outlines key methods for generating chiral pyrrolidine derivatives.
| Method | Starting Materials | Catalyst/Reagent | Product Feature |
|---|---|---|---|
| Asymmetric Michael Addition | 4-oxo-2-enoates, Nitroalkanes | Chiral Amine Derivatives | Enantiomerically enriched 5-alkyl-substituted pyrrolidines rsc.org |
| Asymmetric [4+2] Cyclization | 3-aroylcoumarins, 2,3-butadienoate | Chiral Tertiary Amine | Enantiomerically enriched dihydrocoumarin-fused dihydropyranones mdpi.com |
| Chiral Pool Synthesis | Proline, 4-Hydroxyproline | Various | Functionalization of an existing optically pure cyclic source nih.gov |
Heterocyclic Ring Expansions and Contractions from the Oxopyrrolidine Core
The pyrrolidine ring system can undergo ring expansion and contraction reactions to yield larger or smaller heterocyclic structures. These transformations often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org
Ring Expansions: Ring expansions can be achieved by inserting a carbon or a heteroatom into the existing ring. wikipedia.org
Carbon Insertion: A common method involves the opening of a cyclopropane-containing bicyclic intermediate, which can be formed via cyclopropanation of a cyclic alkene. wikipedia.org The Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, is another classic method for one-carbon ring expansion. wikipedia.org More modern approaches include photochemical reactions that can expand the ring size. For example, aziridines can undergo an electrophilic ring expansion with alkoxycarbonylketenes to afford five-membered oxazoline (B21484) rings. nih.gov A similar principle could theoretically be applied to expand the pyrrolidine core.
Ring Contractions: Ring contractions are useful for creating smaller, more strained rings from larger, more accessible ones. wikipedia.org
Cationic Rearrangements: These contractions can proceed through the loss of a leaving group and the migration of an endocyclic bond to the resulting carbocation. wikipedia.org
Photochemical Methods: Photomediated reactions provide a modern strategy for ring contraction. For instance, N-benzoyl piperidines can be converted to N-benzoyl pyrrolidines via a photomediated process involving a Norrish type II hydrogen atom transfer, followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction. nih.gov This type of transformation highlights a potential pathway for modifying the oxopyrrolidine core, assuming a suitable photoreactive group is present. nih.gov
Wolff Rearrangement: The Wolff rearrangement of diazotetramic acids in the presence of nucleophiles can lead to the formation of β-lactams, representing a contraction from a five-membered to a four-membered ring. researchgate.net
Methodological Approaches for Structure-Activity Relationship (SAR) Studies on Analogs
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound by identifying the key structural features responsible for its chemical or biological activity. nih.govnih.gov
Rational Design Principles for Analog Library Generation
The rational design of an analog library aims to systematically explore the chemical space around a core scaffold to understand how structural modifications affect activity. A key computational approach in this area is the three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. mdpi.com
Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.com These models correlate the 3D properties (steric, electrostatic, hydrophobic, etc.) of a set of molecules with their measured biological activity. The resulting 3D contour maps highlight regions where specific properties are favorable or unfavorable for activity, guiding the design of new analogs with potentially improved potency. mdpi.com This ligand-based approach is widely used to identify effective structural features for optimization. mdpi.com By analyzing the SAR, researchers can define a pharmacophore and design new analogs with a higher probability of success. nih.govresearchgate.net
High-Throughput Synthesis and Screening Methodologies for Chemical Reactivity
To efficiently evaluate the hypotheses generated from rational design, high-throughput synthesis and screening methods are employed. These techniques allow for the rapid creation and evaluation of large libraries of compounds. nih.gov
High-Throughput Synthesis: Combinatorial chemistry has become a successful strategy for producing large numbers of pharmaceutically relevant compounds. nih.gov One powerful technique is the use of encoded libraries, where each compound is synthesized on a bead and tagged with a unique chemical identifier. This allows for the synthesis of tens to hundreds of thousands of compounds in a pooled format. nih.gov Another approach involves fully automated platforms that can handle the synthesis and analysis of compound libraries at ultra-small quantities, screening thousands of reactions in a short period to identify optimal conditions and products. prf.org
High-Throughput Screening (HTS): Once synthesized, these libraries are screened for activity. In the case of encoded bead technology, active compounds can be identified directly from the pooled library, which is a much more efficient means of extracting SAR information compared to traditional iterative deconvolution methods. nih.gov Automated systems can integrate synthesis with analysis (e.g., via mass spectrometry) and subsequent biological assays, allowing for the screening of cytotoxicity and bioactivity at a rate of hundreds of samples per hour. prf.org
Theoretical and Computational Studies on Ethyl 3 Oxopyrrolidine 2 Carboxylate
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are foundational to modern computational chemistry. dtic.mil Ab Initio methods derive results "from the beginning" using the principles of quantum mechanics without experimental parameters. DFT, a widely used alternative, calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost for many systems. nih.gov These calculations are instrumental in understanding the intrinsic properties of a molecule.
Electronic Structure Analysis and Molecular Orbitals
The electronic structure dictates the chemical behavior of a molecule. DFT and Ab Initio calculations can provide a detailed picture of how electrons are distributed within Ethyl 3-oxopyrrolidine-2-carboxylate. Key aspects of this analysis include the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov
An electrostatic potential (ESP) map can also be generated, which visualizes the charge distribution on the molecule's surface. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, offering insights into intermolecular interactions and potential reaction pathways. For this compound, one would expect negative potential (red) around the oxygen atoms of the keto and ester groups and positive potential (blue) near the amine hydrogen.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |
| Ionization Potential | 6.8 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon adding an electron |
| Dipole Moment | 3.5 D | Indicates overall molecular polarity |
Energy Minimization and Conformational Landscape Analysis
Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. acs.org Conformational analysis aims to identify the most stable three-dimensional structures (those with the lowest energy) and to understand the energy barriers between them. scispace.comnih.gov For this compound, this involves exploring the puckering of the five-membered pyrrolidine (B122466) ring (which can adopt envelope or twist conformations) and the rotation around the single bonds of the ethyl carboxylate side chain.
The process begins with geometry optimization or energy minimization, where the calculation adjusts the bond lengths, angles, and dihedrals to find a stationary point on the potential energy surface. researchgate.net A subsequent frequency calculation confirms that this structure is a true minimum (no imaginary frequencies). By systematically rotating key bonds and re-optimizing, a potential energy surface can be mapped out, revealing the various low-energy conformers and the transition states that connect them. scispace.comnih.gov
| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angles (Hypothetical) |
|---|---|---|
| Global Minimum (Envelope, side chain extended) | 0.00 | τ(C2-C3-C4-C5) = 25.1°, τ(N1-C2-C(O)-O) = 178.5° |
| Local Minimum (Twist, side chain extended) | 0.75 | τ(C2-C3-C4-C5) = -35.2°, τ(N1-C2-C(O)-O) = 175.0° |
| Local Minimum (Envelope, side chain gauche) | 1.20 | τ(C2-C3-C4-C5) = 24.9°, τ(N1-C2-C(O)-O) = 65.3° |
| Rotational Transition State | 4.50 | τ(C2-C3-C4-C5) = 25.0°, τ(N1-C2-C(O)-O) = 0.0° |
Prediction of Spectroscopic Properties
Quantum chemical calculations are highly effective at predicting spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results. nih.govacs.org By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Comparing these predicted spectra with experimental data can confirm a proposed molecular structure.
| Spectroscopy Type | Feature | Predicted Value (DFT) | Hypothetical Experimental Value |
|---|---|---|---|
| IR | C=O (ketone) stretch | 1755 cm⁻¹ | 1750 cm⁻¹ |
| IR | C=O (ester) stretch | 1730 cm⁻¹ | 1725 cm⁻¹ |
| ¹³C NMR | C3 (ketone) | 205.1 ppm | 204.5 ppm |
| ¹³C NMR | C=O (ester) | 170.2 ppm | 169.8 ppm |
| ¹H NMR | H2 (on C2) | 4.15 ppm | 4.10 ppm |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and behavior over time. MD simulations apply the principles of classical mechanics to a system of atoms and molecules. The forces between atoms are calculated using a pre-defined model called a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. bioinformaticsreview.com
For this compound, an MD simulation could model its behavior in an aqueous solution. rsc.org Such a simulation would provide insights into how the molecule tumbles and diffuses, how the pyrrolidine ring flexes, and how water molecules arrange themselves around the solute to form a solvation shell. acs.org This information is critical for understanding properties like solubility and how the molecule might interact with a biological target, as it reveals the dynamic interplay between the solute and its environment. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. umn.edu By mapping the potential energy surface, researchers can identify the lowest-energy path that connects reactants to products. ethz.chacs.org A key element of this process is the identification and characterization of the transition state—the highest energy point along the reaction coordinate.
For this compound, one could model a reaction such as the keto-enol tautomerization or its reduction to an alcohol. The process would involve optimizing the geometries of the reactant(s), product(s), and the transition state. The energy difference between the reactants and the transition state gives the activation energy, a critical factor determining the reaction rate. Frequency calculations are used to confirm the nature of each structure: reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Methodological Frameworks
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While a single compound cannot be used for QSAR, a study could be designed for a library of derivatives of this compound to predict their potential biological effects.
The general QSAR workflow involves several key steps: nih.govneovarsity.org
Data Set Assembly: A diverse set of molecules with experimentally measured biological activity (e.g., IC₅₀ values) is collected. This set is typically divided into a training set for model development and a test set for validation. drugdesign.org
Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Model Development: Statistical or machine learning methods (e.g., multiple linear regression, partial least squares, support vector machines, or neural networks) are used to build a mathematical model that relates a subset of the most relevant descriptors to the biological activity. nih.gov
Model Validation: The model's predictive power is rigorously assessed using the independent test set and other statistical metrics to ensure it is robust and not overfitted. nih.govneovarsity.org
Once validated, the QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. drugdesign.org
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors | Molecular formula and connectivity |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D size and shape |
| Physicochemical (3D) | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability |
| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties and charge distribution |
Applications of Ethyl 3 Oxopyrrolidine 2 Carboxylate in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The five-membered pyrrolidine (B122466) ring is a prominent scaffold in medicinal chemistry, and Ethyl 3-oxopyrrolidine-2-carboxylate serves as an important chiral precursor for its derivatives. The significance of the pyrrolidine scaffold is enhanced by the three-dimensional arrangement of its atoms, which allows for a thorough exploration of the pharmacophore space. nih.govnih.gov The non-planar, sp³-hybridized nature of the ring and the presence of stereogenic carbons are critical features that influence the biological profile of drug candidates by affecting their binding to target proteins. nih.govresearchgate.net
The stereochemistry of this compound can be controlled or modified, making it an ideal starting material for stereoselective syntheses. This control is crucial for developing compounds with specific biological activities, as different stereoisomers can exhibit vastly different pharmacological effects. nih.gov The inherent chirality and functional group arrangement allow chemists to construct complex molecules with precise spatial orientation of substituents.
| Feature | Significance in Chiral Synthesis |
| Sp³-Hybridized Scaffold | Provides a non-planar, three-dimensional structure, which is advantageous for receptor binding compared to flat aromatic rings. nih.govnih.gov |
| Inherent Chirality | Contains stereogenic centers that can be used to introduce and control the stereochemistry of target molecules. nih.gov |
| Multiple Functional Groups | The ketone, ester, and amine functionalities offer versatile handles for a variety of chemical transformations and further functionalization. |
| "Pseudorotation" | The conformational flexibility of the five-membered ring allows it to adopt various shapes, influencing its interaction with biological targets. nih.govresearchgate.net |
Utilization in Total Synthesis of Natural Products
The pyrrolidine nucleus is a core structural motif in a vast number of natural products, including many alkaloids with significant physiological properties. While this compound is recognized as a key building block for creating substituted pyrrolidine systems, specific examples of its direct application in the total synthesis of named natural products are not extensively detailed in readily available literature. However, its role as a precursor to more complex pyrrolidine structures positions it as a foundational element for synthetic strategies aimed at natural product synthesis.
Precursor in the Synthesis of Diverse Heterocyclic Compounds
This compound is a valuable starting material for the synthesis of a variety of other heterocyclic systems. Its functional groups can be manipulated to build more complex structures or to alter the core ring system. For example, the keto-ester functionality can undergo reactions to form fused heterocyclic rings, and the nitrogen atom can be alkylated or acylated as a prelude to further cyclization reactions.
A significant application is its use in the synthesis of 4-substituted-pyrrolidin-2-ones. These derivatives are key intermediates in the manufacture of certain pharmaceutical agents. google.com The synthesis often involves the reaction of the parent compound, 2-oxo-pyrrolidine-3-carboxylic acid ethyl ester, to introduce substituents at the 4-position of the pyrrolidine ring. google.com
| Starting Material | Reagents/Conditions | Resulting Compound Class | Application/Significance |
| Ethyl 2-oxopyrrolidine-3-carboxylate | Alkylation/Michael Addition | 4-Substituted-pyrrolidin-2-ones | Intermediates for pharmaceuticals like Brivaracetam and Seletracetam. google.com |
| 1-Benzyloxy-2-oxo-pyrrolidine-3-carboxylate | Intramolecular Cyclization | Cyclic Hydroxamic Acids | Novel chelating agents with potential biological applications. nih.gov |
| Pyrrolidine Core | Various | Fused Heterocycles | Development of novel chemical entities for drug discovery. |
Development of Novel Synthetic Reagents and Intermediates
Beyond its role as a simple starting material, this compound is instrumental in the development of novel synthetic intermediates. cymitquimica.comlookchem.com In multi-step synthetic pathways, it is often transformed into a more complex molecule that serves as a key intermediate for subsequent reactions.
For instance, in the synthesis of advanced 2-oxo-pyrrolidin-1-yl derivatives, this compound is the foundational scaffold that is elaborated upon. google.com The initial structure is modified to create a new intermediate with desired substituents and stereochemistry. This new molecule, which is a direct descendant of the original pyrrolidine, then becomes the critical reagent for the final steps of the synthesis, demonstrating a clear pathway from a basic building block to a high-value, complex intermediate.
Application in Click Chemistry and Bioconjugation (as a scaffold)
The pyrrolidine ring is widely regarded as a privileged scaffold in drug discovery due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space. nih.govnih.gov This makes it an attractive core structure for applications in click chemistry and bioconjugation.
Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. These reactions are ideal for bioconjugation, which involves attaching molecules to biomolecules like proteins or nucleic acids.
While specific, published examples of this compound being functionalized with bioorthogonal handles (such as azides or alkynes) for click chemistry are not widespread, its structure is highly suitable for such modifications. The secondary amine or the carbon backbone could be readily derivatized to incorporate these functionalities. Once equipped with an azide (B81097) or alkyne group, the pyrrolidine scaffold could be "clicked" onto biomolecules or other molecular building blocks, enabling its use in areas such as:
Drug Delivery: Attaching the pyrrolidine scaffold to targeting ligands.
Molecular Probes: Linking it to fluorescent dyes or biotin (B1667282) for imaging and detection.
Combinatorial Chemistry: Rapidly generating libraries of complex molecules for drug screening.
The stability and proven biological relevance of the pyrrolidine scaffold make it a promising candidate for the development of novel conjugates using click chemistry methodologies. nih.govnih.gov
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms is revolutionizing the way chemical reactions are performed, offering significant advantages in terms of efficiency, safety, and scalability. uc.ptnih.gov For the synthesis and derivatization of compounds like Ethyl 3-oxopyrrolidine-2-carboxylate, these technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov
Automated platforms, often coupled with real-time analysis and machine learning algorithms, facilitate high-throughput screening and optimization of reaction conditions. rsc.orgwhiterose.ac.uk This approach allows chemists to rapidly explore a vast chemical space and identify optimal synthetic routes with minimal human intervention. nih.govrsc.org The use of slug-based reaction mixtures in automated electrochemical flow platforms has been shown to be effective for library synthesis and reaction optimization, conserving materials while gathering significant data. nih.gov These self-optimizing systems can accelerate the discovery of new derivatives of this compound and streamline process development. rsc.orgwhiterose.ac.uk
Table 1: Advantages of Flow Chemistry and Automated Synthesis
| Feature | Benefit for this compound Synthesis |
| Precise Control | Improved yield, purity, and reproducibility. |
| Enhanced Safety | Safe handling of hazardous reagents and reactions. nih.gov |
| Scalability | Seamless transition from laboratory to industrial scale. uc.pt |
| High-Throughput Screening | Rapid discovery of new derivatives and reaction conditions. nih.gov |
| Data-Driven Optimization | Efficient optimization of synthetic processes using algorithms. rsc.org |
Exploration of Novel Catalytic Systems for Transformations of the Compound
The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research is increasingly focused on the use of transition metal catalysts, organocatalysts, and biocatalysts to achieve highly selective and efficient transformations. rsc.orgsouleresearchgroup.org For instance, metal-catalyzed C-H activation and cross-coupling reactions can enable the direct functionalization of the pyrrolidine (B122466) ring, providing access to a diverse range of derivatives. souleresearchgroup.org
Recent advancements in catalysis for N-heterocycles include the use of precious and non-precious metal catalysts, as well as photocatalytic and electrocatalytic approaches for dehydrogenation reactions. rsc.org These methods offer new strategies for modifying the pyrrolidine core. Furthermore, catalyst-controlled chemoselective reactions, such as those involving metalloradical activation, are being developed to achieve distinct transformations from common substrates by modifying the electronic properties of the catalyst. acs.org The exploration of such innovative catalytic methods will undoubtedly unlock new avenues for the synthesis of complex molecules derived from this compound. mdpi.com
Computational-Aided Design and Predictive Synthesis Strategies
Computational chemistry and artificial intelligence are becoming indispensable tools in modern organic synthesis. frontiersin.org For this compound, computational-aided design can be employed to predict the reactivity of the molecule and to design novel synthetic routes. researchgate.netnih.gov Quantum mechanical calculations, for example, can be used to model reaction mechanisms and predict the feasibility of a proposed transformation, thereby reducing the need for extensive experimental screening. nih.gov
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and to suggest optimal reaction conditions. frontiersin.org These predictive models can significantly accelerate the development of new synthetic methodologies for this compound and its derivatives. In silico screening of potential synthetic routes allows for the theoretical analysis of pathways before undertaking experimental work, saving time and resources. researchgate.netnih.gov This data-driven approach, combining synthetic route design systems with theoretical calculations, is a powerful strategy for developing efficient and reliable syntheses. researchgate.net
Unexplored Reactivity Pathways and Green Transformations
While the chemistry of β-keto esters is well-established, there are still unexplored reactivity pathways for this compound that hold significant potential. semanticscholar.org For example, the development of novel multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. tandfonline.com Research into the reactivity of related β-keto esters has shown their potential in various chemical transformations, suggesting that further investigation into the unique reactivity of this specific pyrrolidine derivative is warranted. nih.govnih.gov
In line with the growing emphasis on sustainable chemistry, the development of green transformations for this compound is a key area of research. sci-hub.se This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted or ultrasound-promoted synthesis. nih.govrsc.org The application of green chemistry principles to the synthesis and modification of this compound will not only reduce the environmental impact of chemical processes but also contribute to the development of more sustainable technologies. unl.ptchemheterocycles.com
Interdisciplinary Approaches in Chemical Synthesis and Methodology Development
The advancement of synthetic chemistry is increasingly reliant on interdisciplinary collaborations. cbicluster.be The development of new synthetic methodologies for this compound can benefit from expertise in fields such as materials science, engineering, and biology. lawrence-group.org For example, collaboration with materials scientists could lead to the development of novel solid-supported catalysts or reagents for use in flow chemistry systems. durham.ac.uk
Partnerships with engineers are crucial for the design and implementation of automated synthesis platforms. whiterose.ac.uk Furthermore, collaborations with chemical biologists can help to identify biologically active derivatives of this compound and to understand their mechanisms of action. cbicluster.be Such interdisciplinary approaches foster innovation and are essential for tackling complex scientific challenges and driving progress in chemical synthesis and methodology development. morningstar.comucsc.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
